![molecular formula C7H9I B14457247 6-Iodotricyclo[3.1.1.03,6]heptane CAS No. 74725-76-1](/img/structure/B14457247.png)
6-Iodotricyclo[3.1.1.03,6]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodotricyclo[3.1.1.03,6]heptane is a chemical compound with the molecular formula C7H9I. It is a tricyclic molecule containing iodine, carbon, and hydrogen atoms. The compound is known for its unique structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodotricyclo[3.1.1.03,6]heptane typically involves the iodination of tricyclo[3.1.1.03,6]heptane. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodotricyclo[3.1.1.03,6]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tricyclo[3.1.1.03,6]heptane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclo[3.1.1.03,6]heptane derivatives, while oxidation can produce different oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Iodotricyclo[3.1.1.03,6]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Iodotricyclo[3.1.1.03,6]heptane involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its unique structure allows it to interact with specific receptors and proteins, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.1.1.03,6]heptane: The parent compound without the iodine atom.
6-Bromotricyclo[3.1.1.03,6]heptane: A similar compound with a bromine atom instead of iodine.
6-Chlorotricyclo[3.1.1.03,6]heptane: A similar compound with a chlorine atom instead of iodine.
Uniqueness
6-Iodotricyclo[3.1.1.03,6]heptane is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
74725-76-1 |
|---|---|
Molekularformel |
C7H9I |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
6-iodotricyclo[3.1.1.03,6]heptane |
InChI |
InChI=1S/C7H9I/c8-7-4-1-5(7)3-6(7)2-4/h4-6H,1-3H2 |
InChI-Schlüssel |
SDKCTBIGJWUAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C2(C1C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


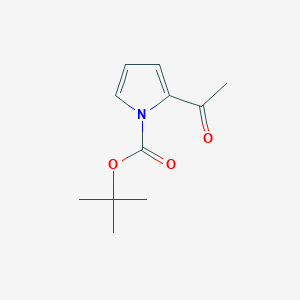
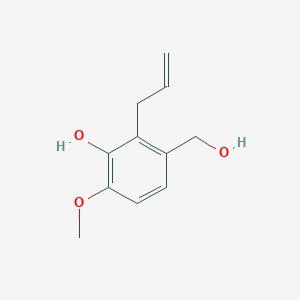
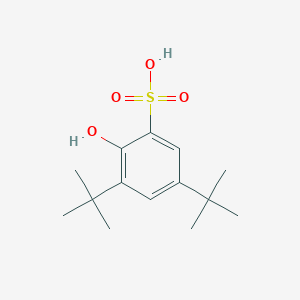
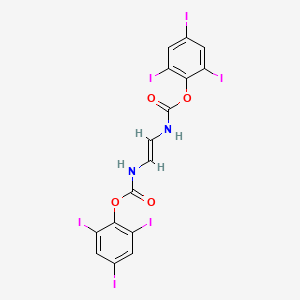
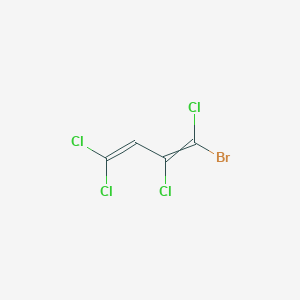
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
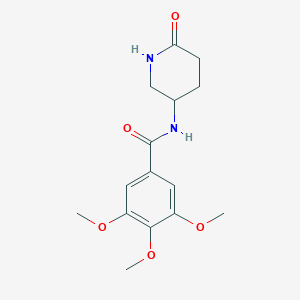
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
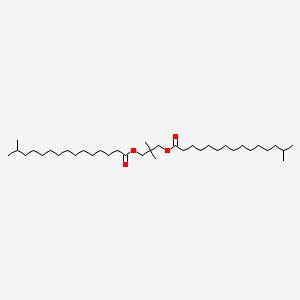
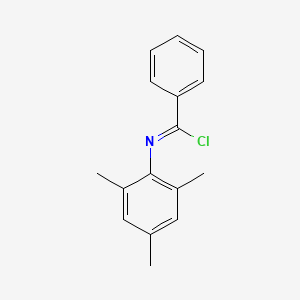
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
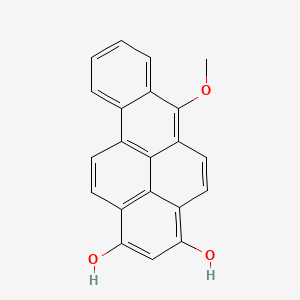
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
